Bumadizone
Overview
Description
Bumadizone is a compound studied for its pharmaceutical applications and analytical determination methods. Although specific research directly detailing its synthesis and molecular structure analysis in a single study was not found, methods for its determination and analysis have been developed, indicating its relevance in pharmaceutical sciences.
Synthesis Analysis
The synthesis of Bumadizone itself is not directly detailed in the available literature. However, analytical methods such as HPTLC-densitometry and RP-HPLC have been developed for the determination of Bumadizone, suggesting its complex synthesis and the importance of precise analytical techniques for its identification and quantification (Ali, Zaazaa, Abdelkawy, & Magdy, 2012).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of Bumadizone were not found, research on vanadium(V) complexes with salicylaldehyde semicarbazone derivatives offers insight into complex molecular structures and their determination. These studies include X-ray diffraction methods to solve the molecular structures, indicating the type of analytical techniques that could be applicable for Bumadizone's structure elucidation (Noblía et al., 2005).
Chemical Reactions and Properties
Research detailing specific chemical reactions and properties of Bumadizone is scarce. However, stability indicating spectrophotometric methods developed for its determination highlight the importance of understanding its chemical stability, especially in the presence of its degradation products. These methods provide insights into the chemical behavior of Bumadizone under various conditions (Zaazaa, Ali, Magdy, & Abdelkawy, 2013).
Physical Properties Analysis
The physical properties of Bumadizone, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. Although direct references to these properties were not found, the development of colon-targeted pellets of Bumadizone calcium highlights the significance of understanding its physical properties for effective drug delivery systems (Nareshkumar & Raval, 2019).
Chemical Properties Analysis
The chemical properties of Bumadizone, such as reactivity with other compounds, stability under different conditions, and degradation pathways, are essential for its safe and effective use. Studies on the determination of Bumadizone in the presence of its alkaline degradation product using HPLC methods provide insights into its chemical stability and interactions (Spahn & Mutschler, 1981).
Scientific Research Applications
Anti-inflammatory Effects : Bumadizone is known as an anti-inflammatory drug. However, a study found that it showed no inhibitory effect on prostaglandin release in mouse peritoneal macrophages (Lanz, Peskar, & Brune, 1986).
Monitoring Metabolites : A method was proposed for accurately and reliably determining phenylbutazone and oxyphenbutazone in human plasma, which are metabolites of bumadizone (Abdel-Khalek, Mahrous, Daabees, & Beltagy, 1992).
Quantitative Estimation Method : Four ATR-FTIR methods were developed for the quantitative estimation of non-steroidal anti-inflammatory drugs, including Bumadizone. These methods are described as simple, accurate, sensitive, and economical (Hassib et al., 2017).
Rheumatoid Arthritis Treatment : Bumadizone calcium was found to be superior to placebo and paracetamol in treating rheumatoid arthritis, exhibiting no serious side-effects and better tolerance (Solomon & Abrams, 1977).
IBD Treatment : Bumadizone Calcium Enteric Coated pellets were developed to minimize drug release in the stomach and avoid side effects for Inflammatory Bowel Disease (IBD) treatment (Shah Akashkumar Nareshkumar & Anil G Raval, 2019).
Pharmacokinetics : Bumadizone has a plasma half-life of 6.9 hours, with maximum plasma levels reached after 1-6 hours, varying from 27 to 46 micrograms/ml (Spahn, Mutschler, Geissler, & Faust-Tinnefeldt, 1981).
Analytical Methods Development : High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods were developed for determining bumadizone in bulk powder and pharmaceutical formulations (Ali, Zaazaa, Abdelkawy, & Magdy, 2012).
Stability Indicating Methods : Specific and precise spectrophotometric methods were developed for determining bumadizone in the presence of its alkaline degradation product, indicating its stability (Zaazaa, Ali, Magdy, & Abdelkawy, 2013).
Colon-Targeted Formulations : Studies have developed and evaluated colon-targeted microsphere formulations of bumadizone calcium dihydrate for targeted drug delivery, especially in the context of colitis treatment (Nour, Abdelmalak, & Naguib, 2015).
Drug Interaction with Antacids : A study showed that the bioavailability of ketoprofen decreases when coadministered with aluminium hydroxide, which is relevant for bumadizone calcium as well (Ismail, Khalafallah, & Khalil, 1987).
Safety And Hazards
properties
IUPAC Name |
2-[anilino(phenyl)carbamoyl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,17,20H,2-3,14H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFHHFTIRLFPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34461-73-9 (calcium[2:1]salt), 69365-73-7 (calcium[2:1]salt hemihydrate) | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022698 | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bumadizone | |
CAS RN |
3583-64-0 | |
Record name | Bumadizone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3583-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bumadizone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bumadizone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13286 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bumadizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bumadizone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUMADIZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATD81G944M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.